(S)-tert-Butyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate
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Overview
Description
Tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate is a chemical compound with the molecular formula C18H29ClN2O4. It is commonly used in the synthesis of peptides and small organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of tert-butyl chloroformate and a base such as triethylamine in an organic solvent like dichloromethane . The reaction proceeds under mild conditions and yields the desired Boc-protected lysine derivative.
Industrial Production Methods
Industrial production of tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like HATU or EDCI to form peptide bonds.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): A coupling reagent for peptide synthesis.
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Another coupling reagent for peptide synthesis.
Major Products Formed
Free Amine: Formed upon deprotection of the Boc group.
Peptides: Formed through coupling reactions with other amino acids or peptide fragments.
Scientific Research Applications
Tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
Boc-lysine: Another Boc-protected lysine derivative with similar properties and applications.
Fmoc-lysine: A lysine derivative protected with a fluorenylmethyloxycarbonyl (Fmoc) group, used in peptide synthesis.
Uniqueness
Tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate is unique due to its specific Boc protection, which offers stability under a wide range of reaction conditions and can be easily removed under acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-18(2,3)24-16(21)15(11-7-8-12-19)20-17(22)23-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJKYVHGUCIGPN-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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